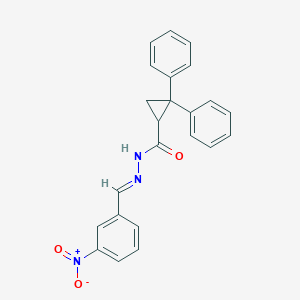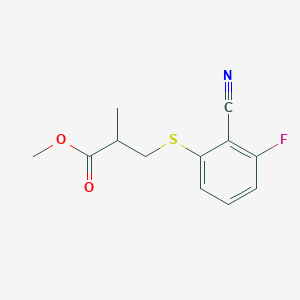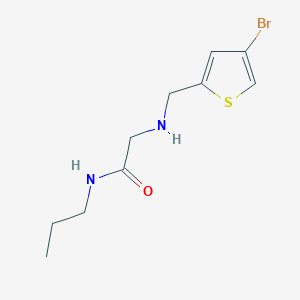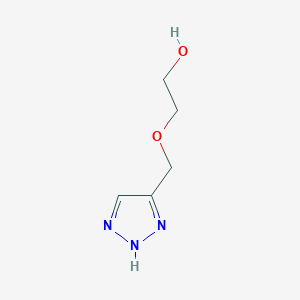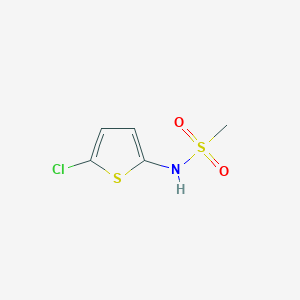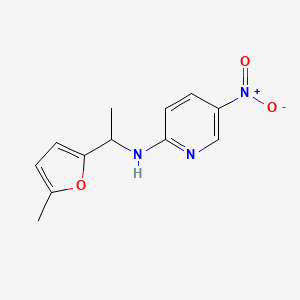
n-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine is a heterocyclic compound that features both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Nitration of Pyridine: The nitration of pyridine can be achieved using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 5-nitropyridine.
Coupling Reaction: The final step involves coupling the furan and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for nitro group reduction.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(1-(5-Methylfuran-2-yl)ethyl)cyclohexanamine: This compound shares the furan ring but has a cyclohexane ring instead of a pyridine ring.
N-(1-(5-Methylfuran-2-yl)ethyl)benzamide: This compound has a benzamide group instead of a nitropyridine group.
Uniqueness
N-(1-(5-Methylfuran-2-yl)ethyl)-5-nitropyridin-2-amine is unique due to the presence of both a furan and a nitropyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H13N3O3/c1-8-3-5-11(18-8)9(2)14-12-6-4-10(7-13-12)15(16)17/h3-7,9H,1-2H3,(H,13,14) |
InChI Key |
IGZQSBNHUJSHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



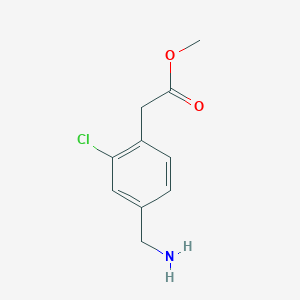
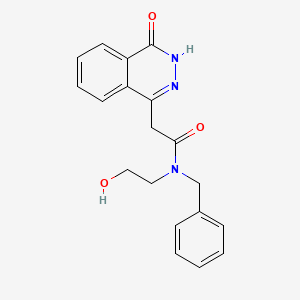
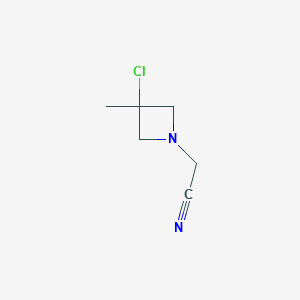
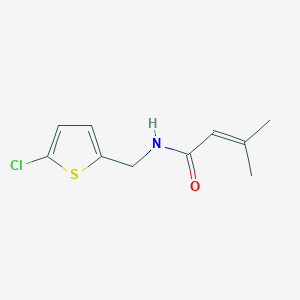
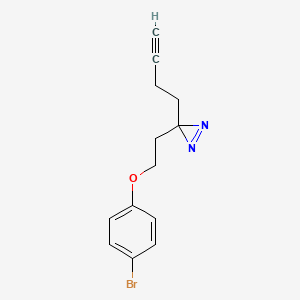
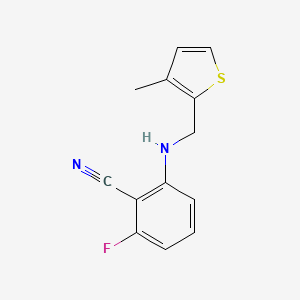
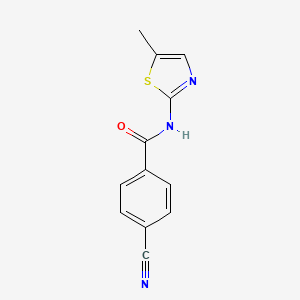
![8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14911502.png)
